Methyltriphenylphosphonium iodide
Overview
Description
Methyltriphenylphosphonium iodide is a quaternary phosphonium salt that has been utilized in various chemical reactions and syntheses. It is known for its role in the Wittig reaction, which is a method used to form carbon-carbon double bonds (alkenes) from aldehydes or ketones and phosphonium ylides . This compound has also been incorporated into the synthesis of metal-organic crystals, demonstrating its versatility in different chemical contexts .
Synthesis Analysis
The synthesis of methyltriphenylphosphonium iodide involves the reaction of triphenylphosphine with an iodomethane source. For instance, chloromethyltriphenylphosphonium iodide, a related compound, is prepared by reacting chloroiodomethane with triphenylphosphine . Similarly, methyltriphenylphosphonium methylcarbonate is synthesized by quaternarization of triphenylphosphine with dimethylcarbonate . These methods highlight the reactivity of triphenylphosphine with various methylating agents to form the desired phosphonium salts.
Molecular Structure Analysis
The molecular structure of methyltriphenylphosphonium iodide has been elucidated through crystallographic studies. For example, the crystal structure of methyltriphenylphosphonium dichromate provided insights into the arrangement of the cations in layers, which is a common feature in the crystal supramolecularity of these compounds . Additionally, the crystal structures of related compounds, such as methyltriphenylarsonium and methyltriphenylphosphonium salts, have been determined, showcasing the columnar arrangements of the anions and the spatial orientation of the cations .
Chemical Reactions Analysis
Methyltriphenylphosphonium iodide is primarily known for its involvement in the Wittig reaction, where it is used to convert aldehydes and ketones into alkenes . It has also been used in the synthesis of metal-organic crystals, where its phosphonium ion plays a role in charge transfer interactions . Furthermore, the compound has been employed in the preparation of ferrocene-containing ligands for electrochemical sensors, demonstrating its utility in the construction of novel metal cations .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyltriphenylphosphonium iodide have been studied through various analytical techniques. For instance, Fourier transform infrared (FTIR) spectral studies have been performed to identify functional groups, while thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been used to investigate thermal properties . Optical properties have also been examined, with UV-vis studies identifying the optical transmittance window and the lower cutoff wavelength . These analyses contribute to a comprehensive understanding of the compound's behavior in different conditions and its potential applications in various fields of chemistry.
Scientific Research Applications
Crystal Synthesis and Properties
Methyltriphenylphosphonium iodide has been used in the synthesis of new metal-organic crystals. These crystals exhibit interesting structural, thermal, and optical properties. For instance, crystals of methyltriphenylphosphonium iodide thiourea and its chloroform hemisolvate were successfully grown for single crystal X-ray analyses. They demonstrated properties like second harmonic generation, indicating their potential for applications in optical technologies (Shivachev et al., 2013).
Electrochemical Sensors
The compound has been utilized in the construction of electrochemical sensors. For example, 1,1′-ferrocenediylbis-(methyltriphenylphosphonium iodide) synthesized from methyltriphenylphosphonium iodide was used to develop sensors that detect the presence of toxic heavy metals like mercury and zinc (Liu et al., 2008).
Corrosion Inhibition
Methyltriphenylphosphonium iodide has shown potential as a corrosion inhibitor, particularly for steel in sulfuric acid media. It acts as an effective mixed inhibitor, significantly reducing corrosion rates (Zerrouki et al., 2019).
Impact on Cellular Metabolism
This compound has been studied for its effects on cellular metabolism, particularly its impact on mitochondrial function. Methyltriphenylphosphonium salts, including the iodide variant, are known to measure mitochondrial membrane potential. However, they can also inhibit cellular respiration and the Krebs cycle enzyme 2-oxoglutarate dehydrogenase complex, which is essential for understanding their broader biological impacts (Elkalaf et al., 2016).
Chemical Synthesis
The chemical has been used in various chemical syntheses, such as the preparation of N-acyl-2-(dimethoxyphosphoryl)glycinates and other complex organic compounds. These syntheses have potential applications in pharmaceutical and organic chemistry research (Mazurkiewicz & Kuźnik, 2006).
Safety And Hazards
Methyltriphenylphosphonium iodide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Methyltriphenylphosphonium iodide has found use in a number of interesting applications . It has been used in the synthesis of [ethenyl- 3 H] kainic acid at high specific activity . In the hands of biologists, [methyl- 3 H] methyltriphenylphosphonium iodide has found use in a number of interesting applications . It is available to ship on March 05, 2024 .
properties
IUPAC Name |
methyl(triphenyl)phosphanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMIXMFEVJHFNY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942850 | |
Record name | Methyl(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltriphenylphosphonium iodide | |
CAS RN |
2065-66-9, 1560-52-7, 20667-19-0 | |
Record name | Phosphonium, methyltriphenyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2065-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyltriphenylphosphonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyltriphenylphosphonium iodide, (methyl-14C) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyltriphenylphosphonium iodide | |
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Record name | Methyl(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyltriphenylphosphonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Methyltriphenylphosphonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLTRIPHENYLPHOSPHONIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B2B7G7R4G | |
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Synthesis routes and methods
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